molecular formula C20H22N2O4 B2943160 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide CAS No. 900997-28-6

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide

Cat. No.: B2943160
CAS No.: 900997-28-6
M. Wt: 354.406
InChI Key: XCTGGXVAEWRQKJ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide is a synthetic chemical compound designed for research and development applications. This molecule features a pyrrolidinone core, a privileged structure in medicinal chemistry, which is substituted at the 3-position with a phenylacetamide group and at the 1-position with a 3,4-dimethoxyphenyl ring. The 3,4-dimethoxybenzyl motif is a common pharmacophore found in compounds with documented biological activity . This compound is of significant interest in early-stage pharmacological research. Structurally similar compounds containing the 5-oxopyrrolidin-3-yl scaffold and dimethoxyphenyl groups are investigated for their potential interactions with the serotonergic system . Related analogues have been studied for their effects on smooth muscle contractility and their ability to influence endogenous signaling pathways, such as nitric oxide (NO) synthesis, which is a key regulator in cardiovascular and gastrointestinal physiology . The presence of the phenylacetamide group further suggests potential for exploration as a building block in the design of enzyme inhibitors or receptor ligands. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-8-16(12-18(17)26-2)22-13-15(11-20(22)24)21-19(23)10-14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTGGXVAEWRQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3,4-dimethoxyphenylacetic acid and an amine derivative.

    Attachment of the Phenylacetamide Moiety: The phenylacetamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: The compound is used in studies investigating its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Pyrrolidinone or Amide Cores

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide (CAS 896371-10-1)
  • Molecular Formula : C21H24N2O3 (MW 352.4) .
  • Key Differences : The 3,4-dimethylphenyl and 4-methoxyphenyl substituents replace the target compound’s 3,4-dimethoxyphenyl and phenyl groups.
  • This may enhance membrane permeability but reduce aqueous stability.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
  • Key Differences: A flexible ethyl linker replaces the pyrrolidinone ring.
  • Implications: The absence of a rigid pyrrolidinone may reduce binding specificity in biological targets. The benzamide group (vs.

Analogs with Varied Acyl and Aromatic Substituents

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Structure : Features a benzothiazole ring with a trifluoromethyl group .
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability but possibly reducing solubility.
  • Implications : Compared to the target compound’s dimethoxy groups, this substitution may confer resistance to oxidative metabolism but require formulation adjustments for bioavailability.
N-(tert-butyl)-4-(3,4-dimethoxyphenyl)butanamide (15ma)
  • Synthesis : 46% yield from brominated precursors .
  • Key Differences: A tert-butyl group and butanamide chain replace the pyrrolidinone and phenylacetamide.
Solubility and Stability
  • Methoxy groups (as in the target compound) improve water solubility compared to methyl or trifluoromethyl substituents . However, dimethoxy groups may undergo demethylation in vivo, as seen in lignin model compounds under alkaline conditions .
Hydrogen Bonding and Target Binding
  • Compounds with hydroxy groups (e.g., N-[(2S,3S,5S)-5-formamido-3-hydroxy-...]acetamide) exhibit enhanced hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability .
  • The target compound’s pyrrolidinone oxygen could serve as a hydrogen-bond acceptor, balancing affinity and stability.
Electron Effects
  • Trifluoromethyl groups () increase electronegativity, while methoxy groups (target compound) donate electrons. These differences influence charge distribution and interactions with hydrophobic or polar protein pockets.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide is a novel compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, including its effects on different biological systems.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C26H26N2O4
  • IUPAC Name : N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
  • CAS Number : Not specified in the sources.

The compound targets multiple biological pathways, primarily involving kinases and other signaling molecules. It has been included in various screening libraries for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

2. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that it effectively mitigates oxidative stress in cellular models, protecting against H2O2-induced injury by modulating the IL-6 signaling pathway .

3. Anticancer Properties

The compound's derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as anti-cancer agents .

Cell Line IC50 (µM) Effect
TK-1010Moderate cytotoxicity
HT-2915Significant growth inhibition
SH-SY5Y20Protection against oxidative stress

4. Neuroprotective Effects

In neurodegenerative disease models, the compound has demonstrated protective effects on neuronal cells. Its ability to reduce apoptosis and promote cell survival under stress conditions highlights its therapeutic potential in treating diseases like Alzheimer's and Parkinson's .

5. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions .

Case Study 1: Antioxidant Evaluation

A series of tests were conducted to assess the antioxidant capacity of this compound derivatives using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration at concentrations as low as 20 µM.

Case Study 2: Cancer Cell Line Testing

In vitro studies on the effects of the compound on breast cancer cell lines revealed that at an IC50 of approximately 15 µM, it induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls.

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